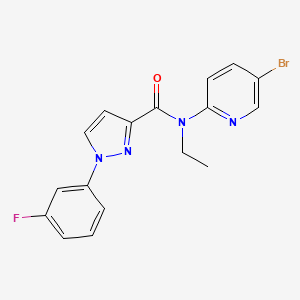
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential as a cancer treatment. It was first synthesized by Bayer AG in the late 1990s and has since been studied for its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 works by inhibiting the activity of Raf kinase and VEGFR. Raf kinase is a protein that plays a key role in the signaling pathways that control cell growth and division. VEGFR is a protein that is involved in the growth of new blood vessels, which are necessary for tumors to grow and spread. By inhibiting these proteins, this compound 43-9006 can slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several proteins involved in cancer growth and spread, as well as induce apoptosis (cell death) in cancer cells. It can also inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways involved in cancer growth and spread. However, one limitation of using this compound 43-9006 is that it can be toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments that require the selective targeting of cancer cells.
Orientations Futures
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006. One area of interest is the development of new drugs that are based on the structure of this compound 43-9006 but have improved selectivity and reduced toxicity. Another area of interest is the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as liver and kidney diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with ethylamine to form N-ethyl-2-bromo-5-nitropyridin-2-amine. This compound is then reacted with 3-fluoroaniline to form N-ethyl-2-(5-bromo-2-pyridylamino)-5-fluorobenzamide. Finally, this compound is reacted with hydrazine to form this compound 43-9006.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in the growth and spread of cancer cells, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to decreased tumor growth and increased patient survival rates.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c1-2-22(16-7-6-12(18)11-20-16)17(24)15-8-9-23(21-15)14-5-3-4-13(19)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKEIKRXDUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

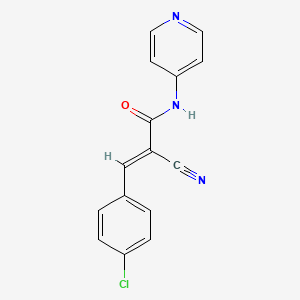
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
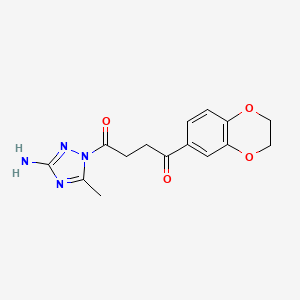
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
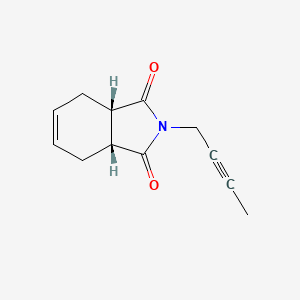
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)

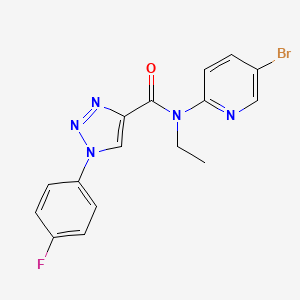
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)